molecular formula C7H18Cl2N2 B15276527 (2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride

(2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B15276527
M. Wt: 201.13 g/mol
InChI Key: HXANKZDMOOTXLX-JFYKYWLVSA-N
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Description

(2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using engineered bacteria. These processes are designed to be environmentally friendly and efficient, with high substrate concentration and product yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride
  • (2R,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride
  • (2R,3R)-1,2-Dimethylpiperidin-3-amine dihydrochloride

Uniqueness

(2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(2S,3S)-1,2-dimethylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-7(8)4-3-5-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1

InChI Key

HXANKZDMOOTXLX-JFYKYWLVSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1C)N.Cl.Cl

Canonical SMILES

CC1C(CCCN1C)N.Cl.Cl

Origin of Product

United States

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